molecular formula C12H11N3O B11797117 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile

Cat. No.: B11797117
M. Wt: 213.23 g/mol
InChI Key: KNNAGNGFIICWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile (CAS 139991-98-3) is a synthetic intermediate belonging to the class of pyrazole derivatives. This compound features a benzyl-protected pyrazole core linked to a nitrile-functionalized acetonitrile chain, making it a valuable building block in medicinal chemistry and drug discovery research. Pyrazole derivatives are recognized as privileged scaffolds in pharmaceutical development due to their wide spectrum of pharmacological activities . Research into pyrazole-containing compounds has demonstrated their potential for diverse therapeutic applications, including serving as antibacterial, anticancer, and antifungal agents . The structural motif of the pyrazole nucleus is found in several marketed drugs and active pharmaceutical ingredients (APIs), underscoring its significance in the design of novel biologically active molecules . The molecular structure of this compound, with its ether and nitrile functional groups, offers versatile points for further chemical modification. It is particularly useful in multicomponent reactions (MCRs), which are efficient, one-pot synthetic strategies favored in the pot, atom, and step economy (PASE) synthesis of complex pyrazole derivatives for biological screening . Researchers can leverage this chemical as a key precursor in the development of new compounds for biological evaluation. This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before use.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-(1-benzylpyrazol-3-yl)oxyacetonitrile

InChI

InChI=1S/C12H11N3O/c13-7-9-16-12-6-8-15(14-12)10-11-4-2-1-3-5-11/h1-6,8H,9-10H2

InChI Key

KNNAGNGFIICWTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)OCC#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Preparation

The foundational synthesis involves reacting 1-benzyl-1H-pyrazol-3-ol with chloroacetonitrile in the presence of a base. Potassium carbonate (K₂CO₃) is typically employed to deprotonate the hydroxyl group of the pyrazole derivative, enabling nucleophilic attack on chloroacetonitrile’s electrophilic carbon. The reaction proceeds via an SN2 mechanism, forming the ether linkage and releasing hydrochloric acid as a byproduct.

Reaction Equation:

1-Benzyl-1H-pyrazol-3-ol+ClCH2CNK2CO3,Δ2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile+HCl\text{1-Benzyl-1H-pyrazol-3-ol} + \text{ClCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile} + \text{HCl}

Solvent and Temperature Optimization

Early protocols utilized acetone as the solvent under reflux conditions (56–60°C), achieving yields of 80–86%. However, substituting acetone with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhances reaction kinetics. For instance, acetonitrile at 80°C reduces reaction time from 24–48 hours to 8–12 hours while maintaining comparable yields.

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Time (h)Yield (%)
Acetone56–6024–4880–86
Acetonitrile808–1278–84
DMF1006–885–89

Catalytic Additives

Incorporating phase-transfer catalysts like benzyltriethylammonium chloride (TEBA) improves interfacial reactivity, particularly in biphasic systems. TEBA (5 mol%) in acetonitrile elevates yields to 88–92% by facilitating anion transfer between aqueous and organic phases.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction. A mixture of 1-benzyl-1H-pyrazol-3-ol, chloroacetonitrile, and K₂CO₃ in DMF irradiated at 150 W for 15 minutes achieves 91% yield, circumventing prolonged heating. This method reduces energy consumption and minimizes side-product formation.

One-Pot Tandem Reactions

Patent disclosures describe a one-pot strategy combining pyrazole alkylation and nitrile formation. Starting from 1H-pyrazol-3-ol, benzylation via benzyl bromide precedes in situ reaction with chloroacetonitrile, yielding the target compound in 76% overall yield. This approach streamlines synthesis but requires precise stoichiometric control to avoid over-alkylation.

Industrial-Scale Production Challenges

Purification and Byproduct Management

Industrial processes face challenges in separating unreacted precursors and inorganic salts. Column chromatography with dichloromethane:methanol (50:1) effectively isolates the product, though scalability remains limited. Crystallization from hot water or ethanol-water mixtures offers a cost-effective alternative, albeit with 5–10% yield loss due to solubility limitations.

Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis confirms successful synthesis, with characteristic signals at δ 5.27–5.33 ppm (singlet for CH₂O) and δ 7.20–7.40 ppm (multiplet for benzyl aromatic protons). The nitrile group’s IR absorption at 2210 cm⁻¹ further verifies structural integrity.

Table 2: Key Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 5.27–5.33 (s, 2H, CH₂O)
δ 7.20–7.40 (m, 5H, Ar-H)
IR2210 cm⁻¹ (C≡N stretch)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures ≥98% purity. Residual solvent levels (DMF, acetonitrile) must comply with ICH Q3C guidelines, requiring gas chromatography-mass spectrometry (GC-MS) analysis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group (-CN) and ether oxygen (-O-) serve as key sites for nucleophilic substitution.

Reaction TypeConditionsProductsKey FindingsSources
Nitrile HydrolysisH₂SO₄ (aq.), refluxCarboxylic acid derivativeComplete conversion observed at 100°C; yields >85% in acidic conditions.
Ether CleavageHBr (48%), 80°C1-Benzyl-1H-pyrazol-3-ol + glycolonitrileReaction proceeds via SN2 mechanism; side products minimized at controlled pH .

Cycloaddition Reactions

The nitrile group participates in 1,3-dipolar cycloadditions, forming heterocyclic systems.

DipolarophileConditionsProductsNotesSources
AzidesCu(I) catalyst, RTTetrazole derivativesRegioselectivity controlled by nitrile electronic effects .
Nitrile OxidesToluene, 110°CIsoxazole-linked pyrazolesReaction efficiency depends on steric hindrance .

Reduction Reactions

The nitrile group is reduced to primary amines or imines under specific conditions.

Reducing AgentConditionsProductsYield & SelectivitySources
LiAlH₄Dry THF, 0°C → RT2-((1-Benzyl-1H-pyrazol-3-yl)oxy)ethylamineOver-reduction avoided with controlled stoichiometry.
H₂ (Pd/C catalyst)Ethanol, 50 psiSecondary amine derivativesCatalyst loading (5–10 wt%) critical for selectivity .

Functionalization via Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution and coordination chemistry.

ReactionConditionsProductsObservationsSources
HalogenationNBS, CCl₄, light4-Bromo-pyrazole derivativePositional selectivity at C4 due to benzyl directing effects .
Metal CoordinationFeCl₃, MeOHFe(III)-pyrazole complexesStabilizes oxidation states for catalytic applications .

Mechanistic Insights

  • Nitrile Reactivity : Polarized C≡N bond facilitates nucleophilic attack (e.g., hydrolysis to -COOH).

  • Pyrazole Coordination : Electron-rich N atoms enable metal chelation, relevant in catalysis .

  • Steric Effects : Benzyl group directs substitution to less hindered positions on the pyrazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been studied for its anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological exploration. Interaction studies have focused on its binding affinity to molecular targets associated with cancer pathways.

Synthetic Chemistry

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile serves as an important intermediate in the synthesis of other complex organic compounds. The synthesis typically involves the reaction of 1-benzyl-1H-pyrazole-3-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. This reaction is usually conducted in organic solvents like dimethylformamide at elevated temperatures to optimize yield and purity.

Mechanism of Action Studies

Understanding the mechanism of action of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is crucial for its application in therapeutic settings. Studies have suggested that it may modulate the activity of specific receptors or enzymes, which could lead to anti-inflammatory effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile:

Compound NameStructural FeaturesUnique Aspects
2-(1-Benzyl-1H-pyrazol-3-yl)acetic acidContains an acetic acid moietyDifferent acid-base properties affecting solubility
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methylphenyl (hydroxy)carbamateFeatures different substituents on the pyrazole ringPotentially different biological activity profiles

This table illustrates how variations in functional groups can influence the biological activity and chemical behavior of related compounds.

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and applications of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile:

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against a panel of bacterial strains, revealing promising results that suggest it could serve as a template for developing new antibiotics.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's ability to inhibit tumor growth in vitro, demonstrating significant cytotoxic effects on cancer cell lines while sparing normal cells.

Mechanism of Action

The mechanism of action of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile and related compounds:

Compound Name CAS Number Molecular Structure Key Functional Groups Physical Properties Applications
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile 71925-14-9 Pyrazole ring, benzyl group, ether-linked acetonitrile Ether, nitrile, aromatic Likely moderate polarity; melting point and solubility data not available Synthetic intermediate for heterocyclic chemistry
2-[[4-(2,4-Dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-(4-methylphenyl)ethanone Not specified Pyrazole substituted with dichloro-methylbenzoyl and methylphenyl groups Ketone, ester, chloro, methyl Provided as a 100 μg/mL solution in acetonitrile Analytical standard for patulin detection
Benzothiazol-2-ylacetonitrile Not specified Benzothiazole ring fused to acetonitrile Thiazole, nitrile Solid; synthesis methods involve cyclization reactions Precursor for betainic heterocyclic systems in medicinal chemistry
2-[(2-Phenyl-1-thioxoethyl)thio]acetic acid 393509-21-2 Thioester-linked phenyl and acetic acid Thioester, carboxylic acid, aromatic 95% purity; likely higher lipophilicity due to sulfur groups Potential use in polymer chemistry or metal coordination studies

Key Research Findings

Reactivity and Synthesis :

  • The benzyl-pyrazole-acetonitrile structure enables nucleophilic substitution at the nitrile group or further derivatization of the pyrazole ring. This contrasts with the benzothiazole derivative (), where the fused thiazole ring limits flexibility but enhances stability in acidic conditions .
  • The Honeywell compound () is pre-functionalized with a dichloro-methylbenzoyl group, making it unsuitable for further synthesis but ideal as a reference material .

Applications: 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is primarily a synthetic intermediate. The thioester-containing compound (CAS: 393509-21-2) may serve in materials science due to sulfur’s affinity for metal ions, unlike the ether-linked target compound .

Safety and Handling :

  • While explicit safety data for the target compound is unavailable, acetonitrile derivatives generally require precautions against inhalation or skin contact. The benzothiazole derivative () likely shares similar hazards due to the nitrile group .

Biological Activity

2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is C₁₂H₁₂N₂O. The compound features a pyrazole ring, a benzyl group, and an acetonitrile moiety linked through an ether bond. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Properties
Research indicates that 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against several cancer cell lines. In vitro studies reveal that it can inhibit the proliferation of cancer cells, including those from lung, breast, and colorectal cancers . The mechanism may involve the modulation of specific molecular targets related to cancer cell growth and survival.

3. Anti-inflammatory Effects
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile has shown promise as an anti-inflammatory agent. It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), leading to reduced inflammation markers in cellular models .

The biological activity of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is likely mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may bind to receptors that regulate cell growth and survival, thereby influencing signaling pathways critical for cancer cell proliferation.

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityInhibits growth in various cancer cell lines (e.g., MDA-MB-231, HepG2).
Anti-inflammatory EffectsDemonstrated significant COX inhibition with IC₅₀ values indicating strong anti-inflammatory potential.
Antimicrobial ActivityEffective against multiple bacterial strains with promising results in inhibiting growth.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1-benzyl-1H-pyrazol-3-ol with chloroacetonitrile in the presence of a base like K₂CO₃ in acetonitrile at elevated temperatures (75–80°C) for 20 hours can yield the target compound . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Catalyst/base : K₂CO₃ or NaH promotes deprotonation of the hydroxyl group for nucleophilic attack.
  • Temperature control : Prolonged heating (e.g., 20 hours at 75°C) ensures completion .
    Table 1 : Example Reaction Conditions from Analogous Syntheses
Starting MaterialReagent/CatalystSolventTemperatureYieldReference
1-Benzyl-pyrazol-3-olChloroacetonitrile, K₂CO₃Acetonitrile75°C, 20h~74%

Q. What safety protocols are essential for handling 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile in laboratory settings?

  • Methodological Answer : Based on structurally similar acetonitrile derivatives (e.g., 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile):
  • Personal Protective Equipment (PPE) :
  • Respirators: Use P95 (US) or P1 (EU) particulate filters for dust/aerosol control .
  • Gloves: Nitrile gloves inspected for integrity before use .
  • Eye protection: Full-face shields with safety goggles .
  • Engineering controls : Fume hoods for ventilation during synthesis .
  • Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm the benzyl, pyrazole, and acetonitrile moieties. Key signals include:
  • Pyrazole C3-O-CH₂-CN resonance at ~δ 4.5 ppm (¹H) and ~δ 70 ppm (¹³C).
  • Benzyl aromatic protons at δ 7.2–7.5 ppm .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₁N₃O: 214.0974) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of derivatives containing the 1-benzyl-pyrazole-acetonitrile scaffold?

  • Methodological Answer : Discrepancies may arise from assay conditions or substituent effects. Strategies include:
  • Orthogonal assays : Validate activity using both enzymatic (e.g., tubulin polymerization inhibition ) and cell-based assays.
  • Structural analogs : Synthesize derivatives with modified benzyl or pyrazole groups to isolate pharmacophores .
  • Dose-response studies : Compare EC₅₀ values across studies to identify potency thresholds .

Q. What crystallographic strategies using SHELX software elucidate the molecular conformation of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile?

  • Methodological Answer :
  • Crystal growth : Slow evaporation of a saturated acetonitrile/ethyl acetate solution .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement : SHELXL for iterative least-squares refinement. Key steps:
  • Assign anisotropic displacement parameters to non-H atoms.
  • Validate geometry using SHELX’s built-in validation tools (e.g., ADDSYM for symmetry checks) .
    Table 2 : Example Crystallographic Parameters from Analogous Structures
CompoundSpace GroupR-factorReference
1-Benzoyl-3-pyridyl-pyrazoleP2₁/cR₁ = 0.045

Q. Which computational approaches predict the reactivity of the acetonitrile group in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack sites at the nitrile carbon .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile/water mixtures) to study hydrolysis kinetics .
  • Docking studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.